
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide, also known as MPSP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the inhibition of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a critical role in the regulation of gene expression. By inhibiting LSD1, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide alters the expression of various genes involved in cancer, inflammation, and autoimmune disorders, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, reduction in inflammation, and inhibition of autoimmune responses. N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has also been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide for lab experiments is its specificity towards LSD1, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
For research on N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide include the development of more efficient synthesis methods, the optimization of its therapeutic efficacy, and the identification of potential drug targets for combination therapies. Additionally, further studies are needed to investigate the long-term effects of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide on normal cells and tissues, as well as its potential for drug resistance. Overall, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide holds great promise as a therapeutic agent for various diseases, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide involves the reaction of 2-methyl-5-piperidin-1-ylsulfonylphenylboronic acid with prop-2-enamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide with a yield of around 50%.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer cells. In inflammation, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In autoimmune disorders, N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide has been shown to inhibit the activation of immune cells, leading to a reduction in autoimmune responses.
Propiedades
IUPAC Name |
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-15(18)16-14-11-13(8-7-12(14)2)21(19,20)17-9-5-4-6-10-17/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEMLUZUDFSHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
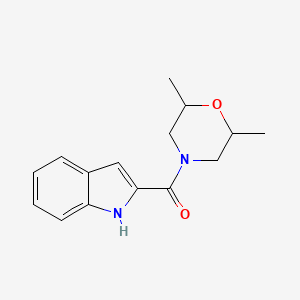
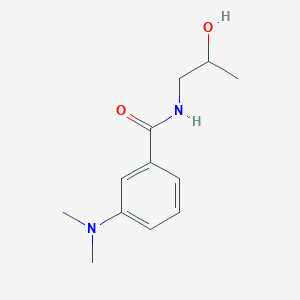
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)

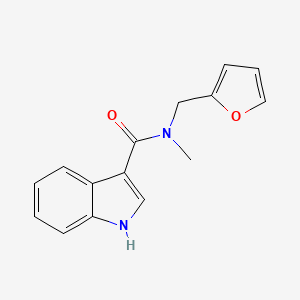

![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
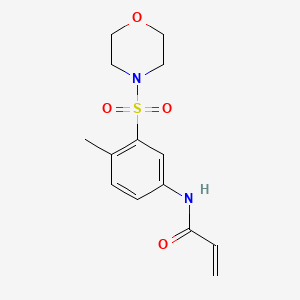
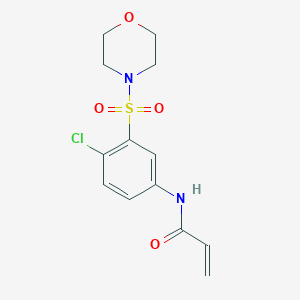
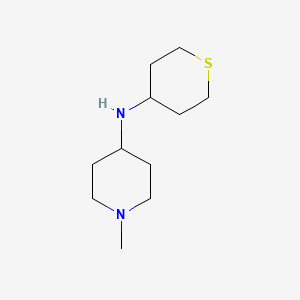
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
